molecular formula C15H19N3O B2534916 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine CAS No. 2034551-90-9

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine

Cat. No.: B2534916
CAS No.: 2034551-90-9
M. Wt: 257.337
InChI Key: JBILWHOPXMCPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a phenyl group and a 1,2,4-oxadiazole moiety

Biochemical Analysis

Biochemical Properties

3-Methyl-5-((3-phenylpiperidin-1-yl)methyl)-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with soluble epoxide hydrolase, an enzyme that facilitates the hydrolysis of epoxides to diols. This interaction can modulate the enzyme’s activity, potentially leading to altered levels of epoxyeicosatrienoic acids and their corresponding diols . Additionally, 3-Methyl-5-((3-phenylpiperidin-1-yl)methyl)-1,2,4-oxadiazole may interact with other hydrolases and oxidoreductases, affecting various metabolic pathways.

Cellular Effects

The effects of 3-Methyl-5-((3-phenylpiperidin-1-yl)methyl)-1,2,4-oxadiazole on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cytotoxicity of certain cell lines, including human liver, breast, and colon cells . By modulating signaling pathways, 3-Methyl-5-((3-phenylpiperidin-1-yl)methyl)-1,2,4-oxadiazole can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 3-Methyl-5-((3-phenylpiperidin-1-yl)methyl)-1,2,4-oxadiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, its interaction with soluble epoxide hydrolase involves binding to the enzyme’s active site, leading to inhibition or modulation of its activity . This binding can result in changes in the levels of metabolites and signaling molecules, ultimately affecting cellular processes and gene expression.

Preparation Methods

The synthesis of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and environmentally benign reagents.

Chemical Reactions Analysis

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic media, appropriate solvents, and controlled temperatures to ensure the desired transformations.

Comparison with Similar Compounds

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the oxadiazole and piperidine moieties, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-methyl-5-[(3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-16-15(19-17-12)11-18-9-5-8-14(10-18)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBILWHOPXMCPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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